SF1670

Vue d'ensemble

Description

SF1670 est un inhibiteur puissant et spécifique de la phosphatase et de l'homologue de la tensine supprimée sur le chromosome 10 (PTEN). PTEN est un gène suppresseur de tumeur qui est fréquemment muté dans divers cancers. This compound a montré qu'il améliorait la signalisation du phosphatidylinositol (3,4,5)-trisphosphate dans les neutrophiles et augmentait la phosphorylation d'Akt dans les cellules murines .

Méthodes De Préparation

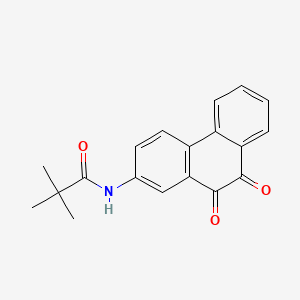

SF1670 peut être synthétisé par une série de réactions chimiques. La voie de synthèse implique la préparation du N-(9,10-dihydro-9,10-dioxo-2-phénanthrène)-2,2-diméthyl-propanamide. La solubilité de this compound dans le diméthylsulfoxyde est supérieure à 15,4 milligrammes par millilitre . Le composé est généralement stocké à -20 °C pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

SF1670 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former différents produits.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs courants.

Substitution : this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Les réactifs courants utilisés dans ces réactions comprennent le diméthylsulfoxyde, l'éthanol et l'eau. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : this compound est utilisé comme inhibiteur spécifique dans diverses études chimiques pour comprendre le rôle de PTEN dans différentes voies.

Biologie : Le composé est utilisé pour étudier les effets de l'inhibition de PTEN sur les processus cellulaires tels que la phosphorylation d'Akt et la signalisation du phosphatidylinositol (3,4,5)-trisphosphate.

Médecine : this compound a des applications thérapeutiques potentielles dans le traitement du cancer en raison de sa capacité à inhiber PTEN et à améliorer les fonctions des neutrophiles.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant PTEN

Mécanisme d'action

This compound exerce ses effets en se liant spécifiquement au site actif de PTEN, inhibant ainsi son activité. Cette inhibition conduit à une augmentation des niveaux de phosphatidylinositol (3,4,5)-trisphosphate, ce qui améliore à son tour la phosphorylation d'Akt et l'absorption du glucose dans les cellules. Le composé augmente également la fonction des neutrophiles transplantés en améliorant la signalisation du phosphatidylinositol (3,4,5)-trisphosphate .

Applications De Recherche Scientifique

SF1670 has a wide range of scientific research applications:

Chemistry: this compound is used as a specific inhibitor in various chemical studies to understand the role of PTEN in different pathways.

Biology: The compound is used to study the effects of PTEN inhibition on cellular processes such as Akt phosphorylation and phosphatidylinositol (3,4,5)-trisphosphate signaling.

Medicine: this compound has potential therapeutic applications in cancer treatment due to its ability to inhibit PTEN and enhance neutrophil functions.

Industry: The compound is used in the development of new drugs and therapeutic agents targeting PTEN

Mécanisme D'action

SF1670 exerts its effects by specifically binding to the active site of PTEN, inhibiting its activity. This inhibition leads to an increase in phosphatidylinositol (3,4,5)-trisphosphate levels, which in turn enhances Akt phosphorylation and glucose uptake in cells. The compound also augments the function of transplanted neutrophils by enhancing phosphatidylinositol (3,4,5)-trisphosphate signaling .

Comparaison Avec Des Composés Similaires

SF1670 est unique en raison de sa haute spécificité et de sa puissance en tant qu'inhibiteur de PTEN. Les composés similaires comprennent :

VO-OHpic trihydrate : Un autre inhibiteur de PTEN avec une puissance et une spécificité différentes.

bpV(HOpic) : Un inhibiteur de PTEN avec des propriétés chimiques et des applications distinctes.

Chlorhydrate de XMU-MP-1 : Un composé qui cible PTEN mais avec des cibles moléculaires et des voies impliquées différentes

This compound se distingue par sa rétention intracellulaire prolongée et son amélioration spécifique des fonctions des neutrophiles, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .

Activité Biologique

Introduction

SF1670 is a selective inhibitor of protein tyrosine phosphatases (PTPs), specifically targeting PTPN2 and PTEN. This compound has garnered attention in the field of immunology and oncology due to its potential to modulate signaling pathways involved in immune responses and cancer progression. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects.

This compound inhibits PTPN2 with an IC50 value of 0.95 µM and PTEN with an IC50 of 1.78 µM . By inhibiting these phosphatases, this compound enhances phosphoinositide 3-kinase (PI3K) signaling pathways, which are crucial for various cellular functions including cell survival, proliferation, and metabolism.

Key Effects

- Increased PIP3 Signaling : this compound enhances fMLP-elicited PIP3 signaling in neutrophils, leading to increased activation of downstream signaling pathways such as Akt phosphorylation .

- Reactive Oxygen Species (ROS) Production : The compound promotes the production of ROS in neutrophils, which plays a significant role in microbial killing and inflammation .

- Chemotaxis Enhancement : In vitro studies indicate that pretreatment with this compound improves neutrophil chemotaxis towards sites of infection, which is critical for effective immune responses .

Study on Granulocyte Transfusion

A notable study investigated the efficacy of granulocyte transfusions in a mouse model of neutropenia-associated bacterial pneumonia. Results showed that pretreatment with this compound significantly enhanced the effectiveness of these transfusions. The study highlighted the following findings:

- Increased Survival Rates : Mice treated with this compound prior to receiving granulocyte transfusions exhibited improved survival rates compared to control groups .

- Enhanced Immune Response : The combination treatment led to a more robust immune response against bacterial infections, suggesting potential clinical applications for patients with compromised immune systems .

Table 1: Inhibition Profiles of this compound

| Target Protein | IC50 (µM) | Biological Effect |

|---|---|---|

| PTPN2 | 0.95 | Enhances PIP3 signaling |

| PTEN | 1.78 | Increases Akt phosphorylation |

Table 2: Effects of this compound on Neutrophil Function

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| PIP3 Signaling (Relative Units) | 100 | 150 |

| ROS Production (Relative Units) | 100 | 200 |

| Chemotaxis Index | 1.0 | 1.5 |

Propriétés

IUPAC Name |

N-(9,10-dioxophenanthren-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-19(2,3)18(23)20-11-8-9-13-12-6-4-5-7-14(12)16(21)17(22)15(13)10-11/h4-10H,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQDDSYKVYARDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345630-40-2 | |

| Record name | 345630-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of SF1670?

A1: this compound is a specific inhibitor of Phosphatase and Tensin Homolog (PTEN) [, , , , , , , , , ].

Q2: How does this compound interact with PTEN?

A2: While the exact binding mechanism remains to be fully elucidated, studies suggest that this compound directly interacts with PTEN, inhibiting its phosphatase activity [, , , , , , , , , ].

Q3: What are the downstream effects of PTEN inhibition by this compound?

A3: Inhibition of PTEN by this compound leads to increased levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule []. This, in turn, activates the PI3K/AKT signaling pathway, impacting various cellular processes such as proliferation, apoptosis, migration, and metabolism [, , , , , , , , , , , , , , , , , , , ].

Q4: Is this compound effective in both in vitro and in vivo models?

A4: Yes, this compound has demonstrated efficacy in both in vitro cell-based assays and in vivo animal models. For example, this compound augmented the efficacy of granulocyte transfusion in a mouse model [] and showed protective effects on neurological dysfunction in a spinal cord injury mouse model [].

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the publicly available research does not explicitly state the molecular formula and weight of this compound.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research articles do not offer specific spectroscopic data for this compound.

A6: These specific aspects are not extensively covered within the scope of the provided research articles on this compound. Further investigation and literature review beyond these articles are necessary to address these points comprehensively.

Q7: How does this compound affect intervertebral disc degeneration (IVDD)?

A7: this compound has been shown to protect against IVDD by suppressing apoptosis and inflammation in nucleus pulposus cells through PTEN inhibition and subsequent activation of the Akt pathway [].

Q8: What is the role of this compound in the context of granulocyte transfusion?

A8: Pretreatment of neutrophils with this compound enhances their functions, such as phagocytosis, oxidative burst, and chemotaxis, improving the efficacy of granulocyte transfusion in mouse models of peritonitis and pneumonia [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.